N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline
Description
N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline is a fluorinated aromatic amine derivative characterized by a 2,5-dimethylphenoxyethyl group attached to the para position of a 4-fluoroaniline moiety. Its synthesis typically involves O-alkylation of 2,5-dimethylphenol with 2-chloroethanol, followed by nucleophilic substitution with 4-fluoroaniline under basic conditions (e.g., K₂CO₃ in acetone/ethanol mixtures) . The presence of fluorine enhances lipophilicity and metabolic stability, while the dimethylphenoxy group influences steric and electronic interactions with biological targets .
Properties
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)ethyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-12-3-4-13(2)16(11-12)19-10-9-18-15-7-5-14(17)6-8-15/h3-8,11,18H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOQKXISLFIHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCNC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline typically involves the reaction of 2,5-dimethylphenol with 2-chloroethylamine hydrochloride to form 2-(2,5-dimethylphenoxy)ethylamine. This intermediate is then reacted with 4-fluoronitrobenzene under reductive conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs include substituted phenoxyethylamines and fluorinated anilines, which differ in substituents on the aromatic rings, alkyl chain length, or hydroxyl/amine positioning. Below is a detailed comparison based on synthetic routes, physicochemical properties, and biological activity:
Structural and Physicochemical Properties
<sup>a</sup>Log P values estimated via fragment-based methods or experimental data from analogs .
Stability and Reactivity
- Fluorinated anilines like this compound are more stable under basic conditions than non-fluorinated analogs due to reduced electron density on the aromatic ring .
- Diamine intermediates (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) are highly unstable and require immediate use in subsequent reactions .
Research Findings and Implications
- Pharmacological Potential: The 2,5-dimethylphenoxyethyl group confers selectivity in anticonvulsant activity, likely via modulation of voltage-gated sodium channels .
- Limitations: Lack of direct activity data for this compound necessitates further in vivo studies.
- Comparative Advantage: Fluorination improves metabolic stability over non-fluorinated analogs like N-[2-(4-Ethylphenoxy)ethyl]aniline .
Biological Activity
N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound consists of a fluorinated aniline structure with a dimethylphenoxy ethyl side chain. The presence of the fluorine atom is significant as it can enhance the compound's biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell proliferation.
- Molecular Targets : The compound may bind to receptors or enzymes that play crucial roles in disease pathways.
- Pathways Involved : It has been suggested that this compound could modulate pathways related to inflammation and cancer progression, although specific details on these pathways are still under investigation.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies have shown potential antimicrobial effects against various pathogens, suggesting its utility in treating infections.
- Anti-inflammatory Effects : The compound has been studied for its ability to reduce inflammation, which is a key factor in many chronic diseases.
- Anticancer Activity : There is emerging evidence indicating that this compound may inhibit tumor growth by targeting specific cancer pathways. Further research is needed to elucidate its efficacy in different cancer models.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Studies :
- A study evaluated the effects of the compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
- In vivo studies using xenograft models demonstrated significant tumor growth inhibition when treated with this compound compared to controls.
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Inflammation Models :
- In animal models of inflammation, this compound showed reduced markers of inflammation, supporting its potential as an anti-inflammatory therapeutic agent.
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Antimicrobial Activity :
- Laboratory tests revealed that the compound exhibited activity against both gram-positive and gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 4-(2,5-Dimethylphenoxy)-N-(2-chlorophenyl)butanamide | Structure | Moderate anti-inflammatory |
| 3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline | Structure | Anticancer activity |
| 4-Ethyl-2-fluoroaniline | Structure | Antimicrobial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
